2-(Trifluoromethyl)pyridine-3-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

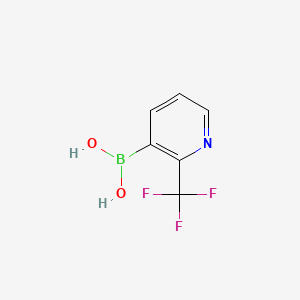

2D Structure

Properties

IUPAC Name |

[2-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF3NO2/c8-6(9,10)5-4(7(12)13)2-1-3-11-5/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKHOCBPUSCGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660275 | |

| Record name | [2-(Trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947533-39-3 | |

| Record name | B-[2-(Trifluoromethyl)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947533-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)pyridine-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)pyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(Trifluoromethyl)pyridine-3-boronic acid

This compound is a key building block in modern medicinal chemistry and materials science. The strategic placement of a trifluoromethyl group and a boronic acid moiety on a pyridine scaffold offers a unique combination of properties. The trifluoromethyl group, a well-established bioisostere for various functional groups, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The boronic acid functionality serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This guide provides a comprehensive overview of the synthesis, purification, and handling of this valuable reagent, with a focus on the underlying chemical principles and practical laboratory considerations.

I. Core Synthetic Strategy: Lithiation-Borylation of 3-Halo-2-(Trifluoromethyl)pyridines

The most prevalent and reliable method for the synthesis of this compound is a lithiation-borylation sequence. This approach involves the deprotonation of a 3-halo-2-(trifluoromethyl)pyridine precursor at low temperatures using a strong organolithium base, followed by quenching the resulting lithiated intermediate with a borate ester.

Diagram of the General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Causality Behind Experimental Choices

-

Choice of Precursor: 3-Bromo-2-(trifluoromethyl)pyridine is the preferred starting material. The carbon-bromine bond is more susceptible to lithium-halogen exchange than a carbon-chlorine bond, leading to faster and more efficient formation of the organolithium intermediate.

-

Low-Temperature Requirement (-78 °C): The lithiation step is highly exothermic and the resulting 3-lithio-2-(trifluoromethyl)pyridine intermediate is unstable at higher temperatures. Maintaining a very low temperature is crucial to prevent side reactions, such as decomposition of the intermediate or reaction with the solvent (tetrahydrofuran, THF).

-

"In Situ Quench" Strategy: An improved protocol for the synthesis of related arylboronic acids involves the "in situ quench" method.[3] In this approach, the organolithium reagent is added to a mixture of the aryl halide and the borate ester. This is based on the principle that the lithium-halogen exchange is significantly faster than the reaction of the organolithium reagent with the borate ester. This technique minimizes the concentration of the potentially unstable lithiated intermediate at any given time, thereby reducing side reactions and improving yields.[4]

-

Borate Ester Selection: Triisopropyl borate is commonly used as the boron source. Its bulky isopropyl groups help to prevent the formation of undesired borate complexes.

-

Aqueous Acidic Work-up: The initial product of the borylation reaction is a boronate ester. Hydrolysis under acidic conditions is necessary to cleave the ester and generate the final boronic acid.

II. Detailed Experimental Protocol

This protocol is an adaptation of established procedures for the synthesis of pyridylboronic acids.[4][5]

Materials:

-

3-Bromo-2-(trifluoromethyl)pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 3-bromo-2-(trifluoromethyl)pyridine (1.0 eq) and anhydrous THF (sufficient to dissolve the starting material).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour.

-

Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Cool the mixture in an ice bath and quench by the slow addition of 2 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

III. Purification and Characterization

Arylboronic acids can be challenging to purify due to their tendency to form cyclic anhydrides (boroxines) and their amphiphilic nature.

| Purification Method | Description | Advantages | Disadvantages |

| Recrystallization | The crude product can be recrystallized from a suitable solvent system, such as water or a mixture of an organic solvent and water. | Can provide highly pure material. | Yields can be variable. |

| Acid-Base Extraction | A common method for purifying boronic acids involves dissolving the crude material in an organic solvent, extracting with a basic aqueous solution to form the boronate salt, washing the aqueous layer with an organic solvent to remove non-acidic impurities, and then acidifying the aqueous layer to precipitate the pure boronic acid.[6] | Effective for removing non-acidic impurities. | Can be time-consuming. |

| Column Chromatography | Chromatography on silica gel can be used, but care must be taken as boronic acids can sometimes streak or decompose on silica. | Can separate closely related impurities. | May lead to product loss. |

Characterization Data (for the isomeric 2-(Trifluoromethyl)pyridine-4-boronic acid):

Note: Specific characterization data for the 3-boronic acid isomer should be determined experimentally.

IV. Stability and Handling: A Critical Consideration

Arylboronic acids are susceptible to degradation, primarily through protodeboronation, where the carbon-boron bond is cleaved.[8] The stability of this compound is influenced by several factors:

-

pH: Protodeboronation can be accelerated under both acidic and strongly basic conditions.

-

Temperature: Higher temperatures can promote decomposition.

-

Oxidizing agents: Boronic acids can be oxidized.

Best Practices for Storage and Handling:

-

Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).

-

Avoid prolonged exposure to air and moisture.

-

For long-term storage, consider converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester. MIDA boronates are particularly noteworthy for their high stability and their ability to slowly release the free boronic acid under reaction conditions, which is especially useful for unstable boronic acids.[9]

V. Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl and heteroaryl compounds.

Diagram of a Typical Suzuki-Miyaura Coupling Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Successful Coupling

-

Catalyst Choice: A variety of palladium catalysts can be employed, with the optimal choice depending on the specific substrates.[10]

-

Base Selection: An appropriate base is crucial for the activation of the boronic acid and to facilitate the transmetalation step. Common bases include potassium carbonate, sodium carbonate, and potassium phosphate.

-

Solvent System: The reaction is typically carried out in a mixture of an organic solvent and water. The choice of solvent can influence the reaction rate and yield.

-

Reaction Temperature: Most Suzuki-Miyaura couplings require heating to proceed at a reasonable rate.

VI. Conclusion

The synthesis of this compound via a lithiation-borylation pathway is a robust and adaptable method. A thorough understanding of the underlying reaction mechanisms, careful control of reaction parameters, and appropriate handling and purification techniques are paramount to successfully obtaining this valuable synthetic intermediate. Its utility in Suzuki-Miyaura cross-coupling reactions underscores its importance in the synthesis of complex molecules for drug discovery and materials science, making it an indispensable tool for the modern chemist.

VII. References

-

G. A. Molander and B. Canturk, Org. Lett., 2009 , 11, 21, 4748-4751.

-

A. F. Littke, C. Dai, and G. C. Fu, J. Am. Chem. Soc., 2000 , 122, 17, 4020-4028.

-

This guide has been compiled by synthesizing information from multiple authoritative sources.

-

Specific CAS numbers and properties are referenced from chemical supplier databases where available.

-

D. M. Knapp, E. P. Gillis, and M. D. Burke, J. Am. Chem. Soc., 2009 , 131, 20, 6961-6963.

-

General principles of organic synthesis and reaction mechanisms are based on established textbook knowledge.

-

W. Li, et al., J. Org. Chem., 2002 , 67, 15, 5394-5397.

-

N. Miyaura and A. Suzuki, Chem. Rev., 1995 , 95, 7, 2457-2483.

-

S. R. Chemler, D. Trauner, and S. J. Danishefsky, Angew. Chem. Int. Ed., 2001 , 40, 23, 4544-4568.

-

BenchChem, "A Technical Guide to 2-Fluoropyridine-3-boronic acid: Synthesis, Properties, and Applications," BenchChem Technical Documents, 2025 .

-

V. Fiandanese, G. Marchese, and F. Naso, J. Organomet. Chem., 1987 , 332, 3, 269-275.

-

Information on precursor synthesis is derived from patent literature and review articles on trifluoromethylpyridines.

-

ChemicalBook, "2-(Trifluoromethyl)pyridine-4-boronic acid," ChemicalBook Database, Accessed January 2026.

-

General purification techniques are based on standard laboratory practices and specialized literature on boronic acid purification.

-

P. J. Reider, et al., Org. Process Res. Dev., 2002 , 6, 5, 696-702.

-

The importance of trifluoromethyl groups in medicinal chemistry is a widely accepted principle, supported by numerous review articles.

-

WO2005019229A1, "Process for purification of boronic acid and its derivatives," Google Patents, 2005 .

References

- 1. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 7. 1093407-58-9 CAS MSDS (2-(Trifluoromethyl)pyridine-4-boronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Trifluoromethyl)pyridine-3-boronic acid: Physicochemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)pyridine-3-boronic acid is a synthetically versatile building block of significant interest in medicinal chemistry and materials science. Its unique trifluoromethyl-substituted pyridine scaffold, coupled with the reactive boronic acid functionality, makes it a valuable reagent for the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group profoundly influences the electronic properties of the pyridine ring, thereby impacting the reactivity and physicochemical characteristics of the molecule and its derivatives. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed protocols for its characterization, and insights into its application in organic synthesis, with a focus on the Suzuki-Miyaura coupling reaction.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for the prediction of the properties of its derivatives. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 947533-39-3 | [1] |

| Molecular Formula | C₆H₅BF₃NO₂ | [1] |

| Molecular Weight | 190.92 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| Melting Point | Not explicitly available in literature; reported as "N/A" by some suppliers. A structurally similar compound, 2-(Trifluoromethyl)pyridine-3-carboxylic acid, has a melting point of 184-188 °C. | [3] |

| Boiling Point (Predicted) | 292.1 ± 50.0 °C at 760 mmHg | [2][3] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 6.46 ± 0.58 | [2] |

Solubility Profile

Qualitative solubility assessments indicate that this compound is soluble in polar organic solvents.[4] This is attributed to the polarity of the pyridine ring and the ability of the boronic acid moiety to form hydrogen bonds.

| Solvent Class | Examples | Qualitative Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | The boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Soluble to Moderately Soluble | The polarity of these solvents can effectively solvate the polar functional groups of the molecule. |

| Nonpolar | Toluene, Hexanes | Sparingly Soluble to Insoluble | The overall high polarity of the molecule limits its interaction with nonpolar solvents. |

It is crucial to note that these are general guidelines, and experimental verification of solubility is recommended for specific applications and concentrations.

Stability and Storage

Boronic acids as a class of compounds are susceptible to degradation, primarily through dehydration to form cyclic boroxines and through protodeboronation.[5] The trifluoromethyl group on the pyridine ring can influence the stability of this compound.

Recommended Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to minimize degradation.[2]

Key Stability Considerations:

-

Moisture: Can lead to the formation of boroxines. It is advisable to handle the compound in a dry environment and use anhydrous solvents for reactions where stability is critical.[4]

-

Oxygen: The carbon-boron bond can be susceptible to oxidation. Storing under an inert atmosphere is recommended.[4]

-

Heat: Elevated temperatures can accelerate decomposition.[4]

Characterization Protocols

Accurate characterization is essential to confirm the identity and purity of this compound before its use in sensitive applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 10-20 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.

-

Ensure complete dissolution, using gentle warming or sonication if necessary.

¹H NMR Acquisition Parameters (300-500 MHz):

-

Pulse Sequence: Standard single-pulse.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

¹³C NMR Acquisition Parameters (75-125 MHz):

-

Pulse Sequence: Proton-decoupled single-pulse.

-

Spectral Width: 0-160 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: ≥ 1024.

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the three protons on the pyridine ring, likely in the aromatic region (δ 7-9 ppm), and a broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O.

-

¹³C NMR: Signals for the six carbon atoms of the pyridine ring and the trifluoromethyl group. The carbon attached to the boron may be broad due to quadrupolar relaxation.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. This compound is an attractive coupling partner due to the prevalence of the trifluoromethyl-substituted pyridine motif in pharmaceuticals and agrochemicals.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The electron-deficient nature of the 2-(trifluoromethyl)pyridine ring can pose challenges, potentially slowing down the transmetalation step and increasing the likelihood of protodeboronation.[5] Careful selection of the catalyst, ligand, base, and solvent is therefore critical for achieving high yields.

General Experimental Protocol

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of specific parameters is often necessary.

Materials:

-

This compound (1.2 - 1.5 equiv.)

-

Aryl halide (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.)

-

Anhydrous and degassed solvent (e.g., dioxane, toluene, DMF)

Procedure:

-

To an oven-dried Schlenk flask, add the aryl halide, this compound, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst and ligand (if separate) under a positive flow of the inert gas.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is of utmost importance.

Hazard Statements:

-

May cause skin, eye, and respiratory irritation.[7]

-

Harmful if swallowed.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

-

Handle in a well-ventilated area, preferably in a fume hood.[8]

-

Avoid inhalation of dust.[8]

-

Wash hands thoroughly after handling.[8]

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

Skin: Wash with plenty of soap and water.[8]

-

Inhalation: Move person into fresh air.[8]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[8]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its unique electronic properties, imparted by the trifluoromethyl group, make it a key building block for accessing novel chemical space, particularly in the fields of drug discovery and materials science. A thorough understanding of its physicochemical properties, coupled with careful execution of synthetic protocols, will enable researchers to fully exploit the potential of this important compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 947533-39-3 [m.chemicalbook.com]

- 3. CAS#:947533-39-3 | this compound | Chemsrc [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-(Trifluoromethyl)pyridine-3-boronic acid

Introduction: A Key Building Block in Modern Chemistry

2-(Trifluoromethyl)pyridine-3-boronic acid, identified by its CAS number 947533-39-3, has emerged as a pivotal reagent in the fields of medicinal chemistry, drug discovery, and materials science.[1][2][][4] The strategic placement of a trifluoromethyl group and a boronic acid moiety on a pyridine ring imparts a unique combination of electronic and steric properties, making it a highly valuable building block. The trifluoromethyl group, a bioisostere for various functional groups, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[5][6] Simultaneously, the boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[7]

This guide provides a comprehensive technical overview of this compound, delving into its physicochemical properties, synthesis, and critical applications. It is intended to serve as a practical resource for researchers and professionals, offering not just protocols but also the underlying scientific rationale for experimental choices.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of a reagent is paramount to its successful application. The key characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 947533-39-3 | [1][2][8][9] |

| Molecular Formula | C₆H₅BF₃NO₂ | [1][9] |

| Molecular Weight | 190.92 g/mol | [1][] |

| Appearance | White to off-white solid | [10] |

| Density | 1.4 ± 0.1 g/cm³ | [11] |

| Boiling Point | 292.1 ± 50.0 °C at 760 mmHg | [11] |

| Purity | Typically ≥98% | [9] |

Synthesis: A Strategic Approach

The synthesis of trifluoromethyl-substituted pyridylboronic acids is often achieved through lithiation-boronation protocols.[4] This method involves the deprotonation of a suitable precursor followed by quenching with a boron electrophile.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Synthetic Protocol (Illustrative)

This protocol is a generalized representation based on common lithiation-boronation procedures for heteroaryl boronic acids.[12]

-

Preparation of the Reaction Vessel: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. The system is purged with dry nitrogen or argon to ensure an inert atmosphere.

-

Precursor and Solvent Addition: The starting material, 3-bromo-2-(trifluoromethyl)pyridine (1.0 eq), is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether. The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Lithiation: A strong organolithium base, such as n-butyllithium (n-BuLi) (1.1 eq), is added dropwise to the cooled solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified period (e.g., 1-2 hours) to ensure complete lithium-halogen exchange.

-

Boronation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. The mixture is stirred at this temperature for an additional 1-2 hours and then allowed to warm slowly to room temperature overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The mixture is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The aqueous layer is extracted multiple times with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography on silica gel, to yield the pure this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[4] These reactions are fundamental in the synthesis of complex organic molecules, including many pharmaceutical compounds.[6]

The Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13]

Challenges and Expert Recommendations

The use of heteroaryl boronic acids like this compound in Suzuki couplings is not without its challenges. The primary side reaction is protodeboronation, where the C-B bond is cleaved by a proton source, leading to the formation of the corresponding non-boronated heterocycle and a reduction in yield.[14]

Strategies to Mitigate Protodeboronation:

-

Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature decomposition.[14] The active boronic acid is then slowly released under the reaction conditions.

-

Anhydrous Conditions: Minimizing the presence of water by using dry solvents and reagents can significantly suppress this undesired side reaction.[14]

-

Judicious Choice of Base: Strong bases can accelerate protodeboronation. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong hydroxides.[14]

-

Optimized Catalyst System: Catalyst systems that promote a rapid rate of cross-coupling relative to the rate of protodeboronation are crucial. This often involves the use of specialized phosphine ligands.

Microwave-Assisted Suzuki Coupling Protocol (Illustrative)

Microwave irradiation can often accelerate the reaction, leading to higher yields and shorter reaction times.

-

Reagent Preparation: In a 10 mL microwave vial equipped with a stir bar, combine this compound (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[13]

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 15-30 minutes).[13]

-

Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the desired biaryl product.[13]

Role in Drug Discovery

The incorporation of the 2-(trifluoromethyl)pyridine-3-yl moiety into molecules has been a successful strategy in drug discovery. For instance, this structural motif is found in compounds studied as antagonists of the RBP4 protein, which are being investigated for the potential treatment of atrophic age-related macular degeneration and Stargardt disease.[] The unique electronic and steric properties imparted by this group can lead to improved pharmacological profiles. Boron-containing compounds, in general, have seen a surge in interest since the FDA approval of drugs like Bortezomib (Velcade), a proteasome inhibitor containing a boronic acid.[7][15]

Conclusion

This compound is a sophisticated and highly useful building block in modern organic synthesis. Its successful application hinges on a thorough understanding of its properties and reactivity, particularly in the context of Suzuki-Miyaura cross-coupling reactions. By employing strategies to overcome challenges like protodeboronation, researchers can effectively leverage this reagent to construct novel molecules with significant potential in pharmaceuticals and materials science. This guide has provided a foundational understanding and practical protocols to aid scientists in harnessing the full potential of this versatile compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | [frontierspecialtychemicals.com]

- 4. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound | 947533-39-3 [m.chemicalbook.com]

- 9. This compound | 947533-39-3 | INDOFINE Chemical Company [indofinechemical.com]

- 10. benchchem.com [benchchem.com]

- 11. CAS#:947533-39-3 | this compound | Chemsrc [chemsrc.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

stability and solubility of trifluoromethylpyridine boronic acids

An In-depth Technical Guide to the Stability and Solubility of Trifluoromethylpyridine Boronic Acids

Authored by: Gemini, Senior Application Scientist

January 2026

Abstract

Trifluoromethylpyridine boronic acids are a class of compounds of burgeoning importance in the pharmaceutical and agrochemical industries. The strategic incorporation of a trifluoromethyl (CF3) group onto a pyridine scaffold offers a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics, which are highly desirable in modern drug discovery.[1][2][3][4] However, the successful application of these valuable building blocks is contingent upon a thorough understanding of their inherent stability and solubility profiles. Boronic acids, as a class, are susceptible to degradation pathways that can compromise their integrity and reactivity. This guide provides a comprehensive technical overview of the core stability and solubility considerations for trifluoromethylpyridine boronic acids, offering field-proven insights, detailed experimental protocols, and strategies to mitigate common challenges.

The Molecular Landscape: Understanding Core Stability

The utility of a boronic acid is intrinsically linked to the stability of its carbon-boron (C-B) bond. For trifluoromethylpyridine boronic acids, the interplay between the electron-withdrawing CF3 group, the basic pyridine nitrogen, and the boronic acid moiety creates a complex electronic environment that dictates its susceptibility to degradation. Two primary degradation pathways are of paramount concern: protodeboronation and oxidation.

Protodeboronation: The Unwanted Protonolysis

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, an undesired side reaction that is frequently encountered in coupling reactions like the Suzuki-Miyaura.[5] The propensity for this reaction is highly dependent on the reaction conditions and the electronic nature of the organic substituent.[5]

-

Mechanism and Influencing Factors: This process can be catalyzed by acids or bases and is often accelerated by heat.[6][7] For heteroaromatic boronic acids, particularly those containing a basic nitrogen like pyridine, the mechanism can be complex. Under neutral pH conditions, these molecules can form zwitterionic species, which may undergo rapid, unimolecular fragmentation of the C-B bond.[5] The strongly electron-withdrawing nature of the trifluoromethyl group can further influence the lability of the C-B bond.[4]

-

Causality in Experimental Design: The prevalence of protodeboronation necessitates careful control over reaction parameters. The choice of base is critical; strong bases can promote the reaction, making milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) preferable alternatives.[7] Likewise, elevated temperatures can accelerate protodeboronation, so running reactions at the lowest effective temperature is a prudent strategy.[7]

Oxidation: The Aerobic Threat

The boron center in boronic acids is susceptible to oxidation, which can also lead to the cleavage of the C-B bond.[6] This process is a significant concern, especially for reactions run under aerobic conditions or in the presence of oxidizing agents.[8][9]

-

Mitigation Strategies: To minimize oxidation, it is best practice to store trifluoromethylpyridine boronic acids under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents for sensitive reactions.[10] While boronic acids are metabolically unstable and can undergo rapid oxidative deboronation in the presence of reactive oxygen species, certain structural modifications can confer greater stability.[8] For instance, the design of molecules with pendant groups that can intramolecularly coordinate to the boron atom has been shown to dramatically enhance resistance to oxidation.[9]

Boroxine Formation: The Dehydration Equilibrium

Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium is influenced by factors such as solvent and temperature.[11] While boroxine formation can protect the boronic acid from other degradation pathways, it also alters the compound's solubility and can affect its reactivity in subsequent transformations. It is crucial to be aware of this equilibrium, as the material being used may be a mixture of the free boronic acid and its corresponding boroxine.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protodeboronation - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to 2-(Trifluoromethyl)pyridine-3-boronic acid: Synthesis, Commercial Availability, and Applications in Cross-Coupling Reactions

Introduction: The Strategic Importance of the Trifluoromethylpyridine Moiety in Modern Chemistry

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (-CF3) group, in particular, can profoundly alter the physicochemical properties of a parent molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. When this powerful functional group is strategically placed on a pyridine ring, it gives rise to trifluoromethylpyridines, a class of compounds with significant potential in the development of novel pharmaceuticals and functional materials.

This guide provides an in-depth technical overview of a key building block in this chemical space: 2-(Trifluoromethyl)pyridine-3-boronic acid. We will explore its synthesis, commercial availability, and critical applications, with a focus on its utility in the Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this versatile reagent in their work.

Physicochemical Properties

| Property | Value |

| CAS Number | 947533-39-3 |

| Molecular Formula | C6H5BF3NO2 |

| Molecular Weight | 190.92 g/mol |

| Appearance | Typically a white to off-white solid |

| Purity | Commercially available with ≥98% purity |

Synthesis via a Lithiation-Borylation Protocol

The synthesis of this compound is typically achieved through a lithiation-borylation sequence. This method involves the deprotonation of a suitable precursor followed by quenching with a boron electrophile. A representative synthetic approach is detailed below, based on established protocols for related trifluoromethyl-substituted pyridylboronic acids.

Conceptual Synthetic Workflow

Caption: Synthetic workflow for this compound.

Commercial Availability

This compound is readily available from a variety of commercial suppliers, facilitating its use in both academic and industrial research. The typical purity offered is ≥98%.

| Supplier | Purity |

| BLDpharm | 98%[1] |

| Frontier Specialty Chemicals | High Purity[2] |

| Echemi | ≥98% |

| INDOFINE Chemical Company | 98% |

| Santa Cruz Biotechnology | High Purity[3] |

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the synthesis of complex biaryl and heteroaryl structures, which are prevalent in many biologically active compounds.

The electron-withdrawing nature of the trifluoromethyl group can present challenges in the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. These challenges include a slower rate of transmetalation and a propensity for protodeboronation.[4] However, with the appropriate choice of catalyst, ligand, and reaction conditions, these hurdles can be overcome to achieve high-yielding couplings.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of a suitable base is critical for the activation of the boronic acid to facilitate the transmetalation step.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

The following is a representative, field-proven protocol for the microwave-assisted Suzuki-Miyaura coupling of an aryl bromide with a pyridine boronic acid. This protocol has been adapted for this compound based on established methodologies for similar substrates.[3]

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(dppf)Cl2, 5 mol%)

-

Base (e.g., K2CO3, 2.0-3.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, 4:1)

-

Microwave synthesis vial

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reagent Preparation: In a microwave synthesis vial equipped with a stir bar, combine this compound, the aryl bromide, the palladium catalyst, and the base.

-

Solvent Addition and Degassing: Add the solvent mixture to the vial. Seal the vial and degas the mixture by bubbling with an inert gas for 10-15 minutes.

-

Microwave Irradiation: Place the sealed vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 10-30 minutes).

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Handling and Storage

As with other boronic acids, this compound is susceptible to degradation. Proper handling and storage are crucial to maintain its integrity.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances.[1][2] For long-term storage, refrigeration is recommended.

-

Handling: Avoid contact with skin, eyes, and clothing.[1] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2] Minimize dust generation and accumulation.[1]

Conclusion

This compound is a valuable and commercially accessible building block for the synthesis of complex molecules containing the trifluoromethylpyridine scaffold. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a key reagent for researchers in drug discovery and materials science. By understanding its synthesis, handling, and application in a well-optimized protocol, scientists can effectively leverage this compound to advance their research programs.

References

An In-depth Technical Guide to the Lithiation-Boronation of Trifluoromethylpyridines for Advanced Drug Development

Foreword: The Strategic Value of Trifluoromethylpyridyl Boronic Esters

In the landscape of modern medicinal chemistry, trifluoromethylpyridines (TFMPs) represent a privileged scaffold. The incorporation of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, the development of robust methods for the regioselective functionalization of the TFMP core is of paramount importance for drug discovery professionals. Boronic acids and their esters are exceptionally versatile synthetic intermediates, most notably for their use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). This guide provides a detailed technical overview of the lithiation-boronation protocol, a powerful C-H activation strategy, for the synthesis of trifluoromethylpyridyl boronic esters—key building blocks for novel pharmaceutical entities.

The Core Challenge: Navigating the Electronic Landscape of Trifluoromethylpyridines

The direct deprotonation (metalation) of a pyridine ring is inherently challenging. The pyridine nitrogen atom renders the heterocyclic system electron-deficient, making it susceptible to nucleophilic addition by common organolithium reagents like n-butyllithium rather than the desired C-H activation.[2] This problem is further exacerbated by the presence of a trifluoromethyl group. As a potent electron-withdrawing group (Hammett constant σₚ = 0.54), the CF₃ moiety further lowers the electron density of the pyridine ring, increasing its propensity for undesirable side reactions such as dimerization or oligomerization upon metalation.[3][4]

Therefore, successful lithiation-boronation hinges on two critical factors:

-

Choice of Base: Employing highly hindered, non-nucleophilic bases is essential to favor kinetic deprotonation over nucleophilic attack.

-

Regiocontrol: Understanding the interplay of directing effects within the molecule to predict and control the site of metalation.

Mechanistic Rationale: The Interplay of Directing Effects

The regiochemical outcome of the lithiation of a trifluoromethylpyridine is determined by a competition between the directing effect of the pyridine nitrogen and the acidifying influence of the trifluoromethyl group.

-

Pyridine Nitrogen (A Lone Pair Directed Metalation Group - DMG): The nitrogen atom acts as a Lewis basic site, coordinating to the lithium cation of the base. This brings the base into proximity of the ortho protons at the C2 and C6 positions, facilitating their removal. This is the classic Directed ortho-Metalation (DoM) effect.[5]

-

Trifluoromethyl Group (An Inductive Acidifying Group): The strong electron-withdrawing nature of the CF₃ group increases the kinetic acidity of adjacent protons via an inductive effect. This makes protons ortho to the CF₃ group more susceptible to deprotonation.

The final regioselectivity depends on the position of the CF₃ group, the chosen base, and the reaction conditions.

Caption: Competing directing effects in the lithiation of trifluoromethylpyridines.

Predicted Regioselectivity by Isomer:

-

2-(Trifluoromethyl)pyridine: Deprotonation is expected to be challenging. The C6 position is activated by the pyridine nitrogen, while the C3 position is activated by the CF₃ group. The outcome is highly dependent on the steric hindrance of the base. Hindered bases like Lithium 2,2,6,6-tetramethylpiperidide (LTMP) may favor the less sterically crowded C3 position.

-

3-(Trifluoromethyl)pyridine: The protons at C2 and C4 are both activated. The C4 position is activated by both the CF₃ group and is meta to the nitrogen, a known site for lithiation in 3-substituted pyridines.[6][7] The C2 position is activated by both the nitrogen and the CF₃ group, making it highly acidic. Lithiation is likely to occur preferentially at the C2 or C4 position.

-

4-(Trifluoromethyl)pyridine: The protons at C3/C5 are electronically activated by the CF₃ group. The pyridine nitrogen directs to C2/C6. However, the strong acidification from the CF₃ group is expected to dominate, leading to preferential lithiation at the C3 (or C5) position.

Field-Proven Methodologies and Experimental Protocols

Given the challenges, two primary strategies have proven effective for the C-H functionalization of electron-poor pyridines.

Strategy 1: Directed ortho-Metalation (DoM) with Hindered Lithium Amides

This classic approach uses strong, non-nucleophilic lithium amide bases at low temperatures to achieve kinetic deprotonation. Lithium diisopropylamide (LDA) and the more hindered LTMP are the reagents of choice.[5][6]

Detailed Protocol: Lithiation-Boronation of 4-(Trifluoromethyl)pyridine (Representative)

This protocol is constructed based on established procedures for the lithiation of substituted pyridines and a standard borylation quench.

-

Apparatus Setup: Under an inert atmosphere of Argon or Nitrogen, a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is charged with 4-(trifluoromethyl)pyridine (1.0 equiv).

-

Solvent Addition: Anhydrous tetrahydrofuran (THF, ~0.2 M) is added via syringe, and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Base Preparation & Addition: In a separate flask under an inert atmosphere, a solution of freshly prepared LTMP (1.1 equiv) is made by adding n-BuLi (1.1 equiv) to a solution of 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF at -78 °C and allowing it to stir for 15 minutes. This LTMP solution is then added dropwise via cannula to the cooled solution of 4-(trifluoromethyl)pyridine.

-

Lithiation: The reaction mixture is stirred at -78 °C for 1-2 hours. The progress of the metalation can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR or GC-MS.

-

Borylation: Triisopropyl borate (B(OiPr)₃, 1.5 equiv) is added dropwise via syringe to the reaction mixture at -78 °C.

-

Warm-up & Quench: The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3x).

-

Boronic Acid Isolation: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting boronic ester can be hydrolyzed to the boronic acid by stirring with 2M HCl, or purified directly by silica gel chromatography.

Strategy 2: Magnesiation with Knochel-type TMP-Bases

A more modern and often more functional-group-tolerant approach involves the use of mixed Mg/Li amide bases, pioneered by Paul Knochel. The reagent TMPMgCl·LiCl is a kinetically highly active base that smoothly deprotonates a wide range of pyridines, including those with electron-withdrawing groups, often with superior regioselectivity and at more practical temperatures than lithium bases.[1] This method has been successfully applied to the magnesiation of 2,3-dichloro-5-(trifluoromethyl)pyridine, demonstrating its utility for this substrate class.[3]

Detailed Protocol: Magnesiation-Boronation using TMPMgCl·LiCl

-

Apparatus Setup: A flame-dried Schlenk flask is charged with the trifluoromethylpyridine substrate (1.0 equiv) under an inert atmosphere.

-

Solvent and Base Addition: Anhydrous THF (~0.5 M) is added, and the solution is cooled to the desired temperature (typically between -20 °C and 0 °C, substrate-dependent). A solution of TMPMgCl·LiCl in THF/Toluene (1.1-1.2 equiv, commercially available or prepared in situ) is added dropwise.

-

Magnesiation: The reaction is stirred for 0.5-2 hours at the specified temperature.

-

Borylation: The reaction mixture is cooled to -78 °C, and a solution of isopropyl pinacol borate (Bpin-OiPr, 1.5 equiv) in anhydrous THF is added dropwise.

-

Warm-up: The mixture is allowed to warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired trifluoromethylpyridyl boronate ester.

Caption: General experimental workflow for the lithiation/magnesiation-boronation protocol.

Data Presentation: Regioselectivity in Pyridine Metalation

The choice of base is critical for controlling the site of metalation. While a comprehensive dataset for all trifluoromethylpyridine isomers is not available in a single source, the following table summarizes key literature findings on the regioselective metalation of relevant substituted pyridines, illustrating the guiding principles.

| Substrate | Base | Position of Metalation | Yield | Reference |

| 3,5-Dibromopyridine | TMPMgCl·LiCl | C2 | 85% (aldehyde) | [1] |

| 2,6-Dichloropyridine | TMPMgCl·LiCl | C4 (97:3 selectivity) | 71% (aldehyde) | [1] |

| 4-Chloropyridine | TMPZnCl·LiCl | C3 | 73% (iodide) | [1] |

| 3-Chloropyridine | LDA | C4 | High Yields | [6] |

| 3-Chloropyridine | n-BuLi/TMEDA | C2 | Good Yields | [6] |

| 2,3-Dichloro-5-(CF₃)pyridine | TMPMgCl·LiCl | C6 | 73% (iodide) | [3] |

Key Insights from Data:

-

TMP-Bases: Knochel's TMP-bases demonstrate exceptional regiocontrol, often overriding traditional directing effects (e.g., metalating C4 in 2,6-dichloropyridine). Their successful application to a trifluoromethyl-containing substrate is highly significant.[1][3]

-

Base-Dependent Selectivity: As shown with 3-chloropyridine, the choice between a lithium amide (LDA) and an alkyllithium/ligand system (n-BuLi/TMEDA) can completely switch the regioselectivity between C4 and C2.[6] This highlights the importance of empirical screening in developing a protocol for a new substrate.

Conclusion and Outlook

The lithiation-boronation protocol represents a potent strategy for the synthesis of valuable trifluoromethylpyridyl boronic esters. While the strong electron-withdrawing nature of the trifluoromethyl group presents challenges, these can be overcome through the judicious selection of hindered, non-nucleophilic bases. Classic directed ortho-metalation using lithium amides like LTMP provides a viable route, though careful optimization of reaction conditions is crucial to minimize side reactions. The use of modern TMP-based magnesium and zinc reagents developed by Knochel and others offers a compelling alternative, providing higher functional group tolerance, milder reaction conditions, and often unique regioselectivity.[8] For researchers and drug development professionals, mastering these C-H activation techniques unlocks access to a vast chemical space of novel, highly functionalized TFMP derivatives, accelerating the discovery of next-generation therapeutics.

References

- 1. znaturforsch.com [znaturforsch.com]

- 2. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asynt.com [asynt.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective Magnesiation and Zincation Reactions of Aromatics and Heterocycles Triggered by Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Properties and Applications of C₆H₅BF₃NO₂ Isomers

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

The molecular formula C₆H₅BF₃NO₂ represents a fascinating class of organoboron compounds known as potassium nitrophenyltrifluoroborates. These reagents are distinguished by their unique combination of a nitro-functionalized aromatic ring and a trifluoroborate moiety, rendering them stable, versatile building blocks in modern organic synthesis and imparting potential for applications in medicinal chemistry. This guide provides a comprehensive technical overview of the three structural isomers—ortho (2-), meta (3-), and para (4)-nitrophenyltrifluoroborate—delving into their synthesis, physicochemical properties, and burgeoning role in drug discovery.

Structural Isomers and Physicochemical Properties: A Comparative Analysis

The positional isomerism of the nitro group on the phenyl ring significantly influences the electronic properties and, consequently, the reactivity and physical characteristics of each C₆H₅BF₃NO₂ derivative. These compounds are typically stable, crystalline white to off-white solids.[1]

| Property | 2-Nitrophenyltrifluoroborate | 3-Nitrophenyltrifluoroborate | 4-Nitrophenyltrifluoroborate |

| Molecular Weight | 229.01 g/mol | 229.01 g/mol | 229.01 g/mol |

| CAS Number | 850623-64-2 | 192863-40-4[1] | 850623-71-1 |

| Melting Point | 265-270 °C | 260 °C[1] | >300 °C |

| Appearance | White to off-white solid | White to light yellow powder/crystal[1] | Solid |

Table 1: Comparative Physicochemical Properties of Potassium Nitrophenyltrifluoroborate Isomers.

Synthesis of Potassium Nitrophenyltrifluoroborates

The most prevalent and efficient method for the synthesis of potassium aryltrifluoroborates involves a two-step process starting from the corresponding nitroaniline or by direct nitration of phenylboronic acid, followed by conversion to the trifluoroborate salt.

Preparation of Nitrophenylboronic Acid Precursors

Ortho (2-) and Para (4-) Isomers: These are typically synthesized via the nitration of phenylboronic acid. The reaction conditions, particularly the concentration of nitric acid and the presence of catalysts like sodium nitrite, can be tuned to favor the formation of either the ortho or para isomer.[2][3][4]

Meta (3-) Isomer: The 3-nitrophenylboronic acid is commonly prepared from 3-nitroaniline via a Sandmeyer-type reaction.[5]

Conversion to Potassium Nitrophenyltrifluoroborate

The conversion of the boronic acid to the corresponding potassium trifluoroborate salt is a straightforward and high-yielding reaction.

Experimental Protocol: General Synthesis of Potassium Aryltrifluoroborates from Arylboronic Acids

-

Dissolution: Dissolve the respective nitrophenylboronic acid in a suitable solvent, such as methanol or a mixture of tetrahydrofuran and water.

-

Fluorination: Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) to the boronic acid solution. Typically, an excess of KHF₂ is used to drive the reaction to completion.

-

Stirring: Stir the reaction mixture at room temperature for a period ranging from 30 minutes to a few hours. The progress of the reaction can be monitored by TLC or NMR.

-

Isolation: Upon completion, the solvent is typically removed under reduced pressure. The resulting solid residue is then triturated with a suitable solvent (e.g., acetone or acetonitrile) to dissolve the product while leaving inorganic salts behind.

-

Purification: The product is isolated by filtration and can be further purified by recrystallization from an appropriate solvent system, such as acetonitrile/water or ethanol/water, to yield the desired potassium nitrophenyltrifluoroborate as a crystalline solid.

Caption: General workflow for the synthesis of potassium nitrophenyltrifluoroborates.

Spectroscopic Characterization

The structural elucidation and purity assessment of the C₆H₅BF₃NO₂ isomers rely heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy are essential tools for the characterization of these compounds. The chemical shifts are influenced by the position of the electron-withdrawing nitro group.

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | ¹¹B NMR (δ, ppm) |

| Ortho (2-) | Aromatic protons typically appear in the range of 7.0-8.0 ppm. | Aromatic carbons typically resonate between 120-150 ppm. The carbon attached to the BF₃⁻ group shows a characteristic broad signal. | A sharp singlet is expected in the range of -135 to -145 ppm. | A broad singlet or a quartet (due to B-F coupling) is expected around 3-5 ppm. |

| Meta (3-) | Aromatic protons typically appear in the range of 7.2-8.2 ppm. | Aromatic carbons typically resonate between 120-150 ppm. The carbon attached to the BF₃⁻ group shows a characteristic broad signal. | A sharp singlet is expected in the range of -135 to -145 ppm. | A broad singlet or a quartet (due to B-F coupling) is expected around 3-5 ppm. A value of 3.4 ppm has been reported.[6] |

| Para (4-) | Aromatic protons typically appear as two distinct doublets in the range of 7.5-8.2 ppm due to the symmetry of the molecule. | Aromatic carbons typically resonate between 120-150 ppm. The carbon attached to the BF₃⁻ group shows a characteristic broad signal. | A sharp singlet is expected in the range of -135 to -145 ppm. | A broad singlet or a quartet (due to B-F coupling) is expected around 3-5 ppm. |

Table 2: Expected NMR Spectroscopic Data for Potassium Nitrophenyltrifluoroborate Isomers (in DMSO-d₆).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is useful for identifying key functional groups within the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Isomer Specifics |

| N-O Asymmetric Stretch | 1500 - 1550 | The exact position can vary slightly between the ortho, meta, and para isomers due to electronic effects. |

| N-O Symmetric Stretch | 1330 - 1370 | The position and intensity of this band can also be influenced by the substitution pattern. |

| B-F Stretch | 1000 - 1100 | A strong and broad absorption band characteristic of the trifluoroborate group. |

| C-H Aromatic Stretch | 3000 - 3100 | Typically weak to medium intensity bands. |

| C=C Aromatic Stretch | 1450 - 1600 | A series of bands of varying intensity. |

Table 3: Key FT-IR Absorption Bands for Potassium Nitrophenyltrifluoroborates.

Applications in Organic Synthesis and Drug Discovery

Potassium nitrophenyltrifluoroborates are primarily utilized as robust coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Their stability and ease of handling offer advantages over the corresponding boronic acids.

Suzuki-Miyaura Cross-Coupling Reactions

These compounds readily participate in cross-coupling reactions with aryl and heteroaryl halides or triflates to form biaryl structures, which are prevalent in many pharmaceutical agents. The nitro group can serve as a handle for further functionalization, such as reduction to an amine, which can then be elaborated into a variety of other functionalities. The use of these reagents allows for the construction of complex molecular architectures under relatively mild conditions.[7]

Caption: The role of nitrophenyltrifluoroborates in Suzuki-Miyaura coupling.

Relevance in Drug Discovery and Medicinal Chemistry

The incorporation of both a nitro group and a fluorinated moiety in these compounds makes them intriguing candidates for drug discovery programs.

-

The Nitro Group as a Pharmacophore: Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[8][9] The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors, to generate reactive species that can induce cell death. This property makes nitro-containing compounds potential leads for the development of hypoxia-activated prodrugs.[10] Studies on various nitrophenyl derivatives have demonstrated their potential as cytotoxic agents against cancer cell lines.[11][12][13]

-

Fluorine in Medicinal Chemistry: The trifluoroborate group introduces fluorine atoms, which can significantly enhance the pharmacokinetic and physicochemical properties of a drug candidate. Fluorine substitution can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability.[14][15]

-

¹⁹F NMR in Fragment-Based Drug Discovery (FBDD): The presence of fluorine allows for the use of ¹⁹F NMR spectroscopy in FBDD screening.[16] This technique is highly sensitive and can detect weak binding interactions between a fluorinated fragment and a biological target, providing valuable information for lead optimization. The nitrophenyltrifluoroborates, being relatively small molecules, are well-suited for use as fragments in such screening campaigns.

While direct biological activity data for the potassium nitrophenyltrifluoroborate isomers is still emerging, their structural features suggest a high potential for their application as building blocks in the synthesis of novel therapeutic agents or as fragments in the discovery of new drug leads.

Safety and Handling

Potassium nitrophenyltrifluoroborates are generally considered to be irritants to the skin, eyes, and respiratory tract. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. They should be stored in a cool, dry place away from oxidizing agents.

Conclusion

The C₆H₅BF₃NO₂ isomers, potassium 2-, 3-, and 4-nitrophenyltrifluoroborate, are valuable and versatile reagents in organic synthesis. Their stability, ease of preparation, and reactivity in cross-coupling reactions make them important tools for the construction of complex molecules. Furthermore, the unique combination of a nitro group and a trifluoroborate moiety provides a compelling rationale for their exploration in medicinal chemistry and drug discovery. As our understanding of the biological roles of nitroaromatic compounds and the benefits of fluorination in pharmaceuticals continues to grow, the importance of these C₆H₅BF₃NO₂ isomers in both synthetic and biological research is set to expand.

References

- 1. POTASSIUM (3-NITROPHENYL)TRIFLUOROBORATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 2-Nitrophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 3. CN104788484A - Synthetic method of 2-nitro phenyl boric acid - Google Patents [patents.google.com]

- 4. CN104788484B - Synthetic method of 2-nitro phenyl boric acid - Google Patents [patents.google.com]

- 5. 3-Nitrophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Page loading... [guidechem.com]

- 8. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. potassium (3-chloro-5-methylphenyl)trifluoroborate - Structure, Synthesis, Properties [organoborons.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-(Trifluoromethyl)pyridine-3-boronic Acid

Introduction: The Strategic Importance of the 2-(Trifluoromethyl)pyridinyl Moiety in Modern Chemistry

The incorporation of fluorinated heterocycles into molecular scaffolds is a cornerstone of contemporary drug discovery and materials science.[1][2] The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity through its potent electron-withdrawing nature.[3] When appended to a pyridine ring, a ubiquitous pharmacophore, the resulting trifluoromethyl-substituted pyridine (TFMP) offers a unique combination of physicochemical properties that are highly sought after in the development of novel pharmaceuticals and agrochemicals.[2]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[4][5] This guide provides a detailed technical overview and robust protocols for the successful application of 2-(Trifluoromethyl)pyridine-3-boronic acid in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances of this transformation, address the specific challenges posed by this electron-deficient substrate, and provide actionable strategies for overcoming them.

Mechanistic Considerations and Key Challenges

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The fundamental steps include oxidative addition of the palladium(0) catalyst to an aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the desired biaryl product and regenerate the active catalyst.[6]

However, the coupling of this compound presents specific challenges rooted in its electronic and structural properties:

-

Slow Transmetalation: The strongly electron-withdrawing trifluoromethyl group, in conjunction with the inherent electron-deficient nature of the pyridine ring, significantly reduces the nucleophilicity of the boronic acid. This can lead to a sluggish transmetalation step, which is often the rate-limiting step for electron-deficient heteroaryl boronates.[4][6]

-

Protodeboronation: Pyridylboronic acids, especially those with electron-withdrawing substituents, are susceptible to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7][8] This process consumes the boronic acid, leading to reduced yields and the formation of byproducts that can complicate purification.[7]

-

Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[9]

Overcoming these challenges necessitates a careful and rational selection of reaction parameters, including the catalyst, ligand, base, and solvent system.

Optimizing Reaction Parameters: A Strategic Approach

A successful Suzuki-Miyaura coupling of this compound hinges on the judicious selection of each reaction component to favor the desired cross-coupling pathway over competing side reactions.

| Parameter | Recommendation | Rationale |

| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3, or pre-formed palladacycles (e.g., XPhos Pd G3) | Pd(II) precatalysts like Pd(OAc)2 are often effective in combination with appropriate ligands.[10] Pd2(dba)3 is a common Pd(0) source.[6] Modern palladacycle precatalysts can generate the active Pd(0) species under mild conditions, which is beneficial for sensitive substrates.[4] |

| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos, P(tBu)3) | These ligands promote both facile oxidative addition and reductive elimination, accelerating the overall catalytic cycle to outcompete protodeboronation.[4] The steric bulk can also disfavor catalyst inhibition by the pyridine nitrogen. |

| Base | Strong, non-nucleophilic inorganic bases (e.g., K3PO4, Cs2CO3, K2CO3) | A strong base is crucial for the formation of the more nucleophilic boronate species, which facilitates transmetalation.[11] Weaker bases may not be sufficient to overcome the electron-deficient nature of the boronic acid. |

| Solvent | Anhydrous, degassed polar aprotic solvents (e.g., 1,4-Dioxane, Toluene, DME), often with a small amount of water. | Anhydrous conditions are generally preferred to minimize protodeboronation. However, a small amount of water can sometimes be beneficial for dissolving the inorganic base and facilitating the formation of the active boronate species.[12] |

| Temperature | 80-110 °C (conventional heating) or 100-150 °C (microwave irradiation) | Elevated temperatures are typically required to drive the reaction to completion, especially with less reactive aryl chlorides.[12] Microwave heating can significantly reduce reaction times.[6] |

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Aryl halides and palladium catalysts may be irritants or toxic.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide (Conventional Heating)

This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.

Materials:

-

Aryl bromide (1.0 equiv.)

-

This compound (1.2-1.5 equiv.)

-

Pd(OAc)2 (2-5 mol%)

-

SPhos (4-10 mol%)

-

K3PO4 (2.0-3.0 equiv.)

-

Anhydrous, degassed 1,4-dioxane

-

Degassed water

-

Schlenk flask or sealable reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), Pd(OAc)2 (3 mol%), SPhos (6 mol%), and K3PO4 (2.5 equiv.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-